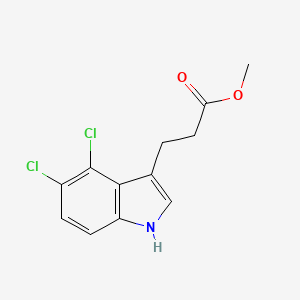
Methyl 3-(4,5-Dichloro-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31977973 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of MFCD31977973 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method for this compound is simple and suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
MFCD31977973 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in ambient catalyst-free oxidation reactions using water radical cations. This process involves the formation of quaternary ammonium cations through the direct oxidation reaction of aromatic amines, facilitated by water radical cations within water microdroplets . The common reagents and conditions used in these reactions include water radical cations and ambient conditions, achieving an impressive yield of approximately 80%.
Scientific Research Applications
MFCD31977973 has a wide range of scientific research applications. In chemistry, it is used for studying the oxidation of organic compounds and the formation of quaternary ammonium cations. In biology, it is utilized for its unique reactivity and capacity to drive complex chemical transformations. In medicine, it is used in the preparation of pharmaceutical compositions due to its good solubility and stability. In industry, it is employed in large-scale production processes due to its simple and easy-to-implement preparation method .
Mechanism of Action
The mechanism of action of MFCD31977973 involves its interaction with molecular targets and pathways. For example, in the oxidation reactions, water radical cations play a pivotal role by facilitating the formation of quaternary ammonium cations. This process is monitored via in situ mass spectrometry and occurs under ambient conditions, negating the need for traditional chemical catalysts or oxidants .
Comparison with Similar Compounds
MFCD31977973 can be compared with other similar compounds based on its unique properties and applications. Similar compounds include triazolo ring compounds and other methanesulfonate crystal forms. What sets MFCD31977973 apart is its good solubility and stability, making it suitable for pharmaceutical preparations and large-scale industrial production .
Conclusion
MFCD31977973 is a versatile compound with significant applications in various scientific fields. Its unique properties, including good solubility and stability, make it a valuable subject of study and use in chemistry, biology, medicine, and industry. The compound’s preparation methods, chemical reactions, and mechanism of action further highlight its importance and potential for future research and applications.
Properties
Molecular Formula |
C12H11Cl2NO2 |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
methyl 3-(4,5-dichloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H11Cl2NO2/c1-17-10(16)5-2-7-6-15-9-4-3-8(13)12(14)11(7)9/h3-4,6,15H,2,5H2,1H3 |
InChI Key |
ZNYXXLTZWOGVDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


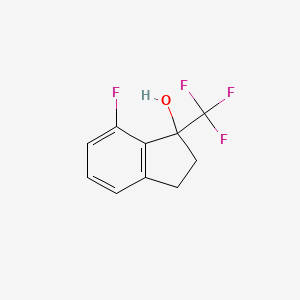
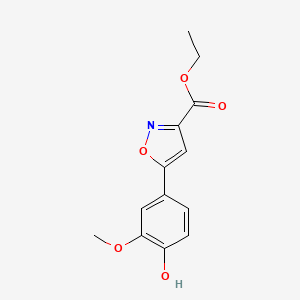
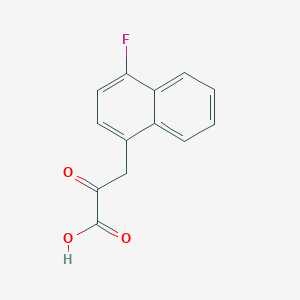
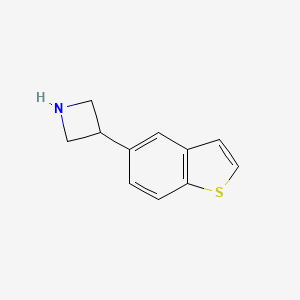
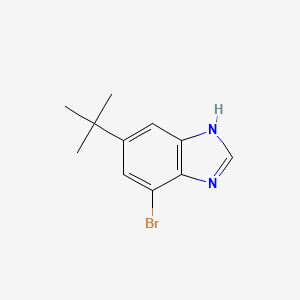
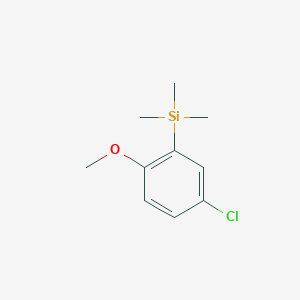
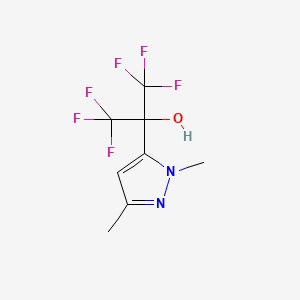
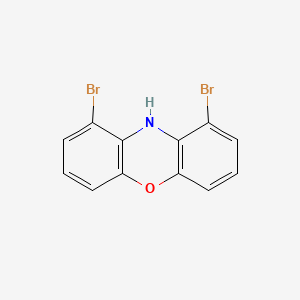
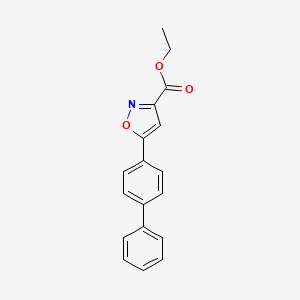
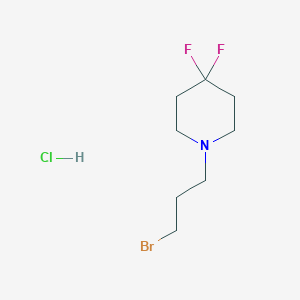
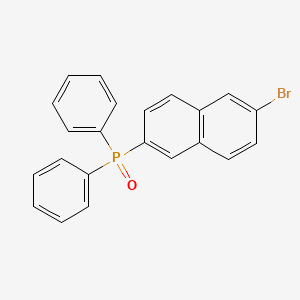


![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)
